molecular formula C20H13F4N3OS B3414644 6-(4-fluorophenyl)-3-methyl-N-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 946359-11-1

6-(4-fluorophenyl)-3-methyl-N-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B3414644
CAS No.: 946359-11-1
M. Wt: 419.4 g/mol
InChI Key: HNCHISPRRFZATI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure: The compound features an imidazo[2,1-b][1,3]thiazole core substituted at the 6-position with a 4-fluorophenyl group, a methyl group at the 3-position, and a carboxamide moiety at the 2-position linked to a 4-(trifluoromethyl)phenyl group. Its molecular formula is C₂₀H₁₂F₄N₃OS (MolWeight: 419.4 g/mol) .

Characterization methods include IR, ¹H/¹³C-NMR, and LCMS for structural validation .

Key Applications: Though specific biological data for this compound is absent in the evidence, structurally related imidazo[2,1-b]thiazoles exhibit kinase inhibition, COX-2 selectivity, and anticancer activity .

Properties

IUPAC Name

6-(4-fluorophenyl)-3-methyl-N-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F4N3OS/c1-11-17(18(28)25-15-8-4-13(5-9-15)20(22,23)24)29-19-26-16(10-27(11)19)12-2-6-14(21)7-3-12/h2-10H,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCHISPRRFZATI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F4N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Substituents (R₁, R₂) Molecular Formula MolWeight (g/mol) Key References
Target Compound R₁ = 4-Fluorophenyl, R₂ = 4-CF₃Ph C₂₀H₁₂F₄N₃OS 419.4
6-(4-Fluorophenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]imidazo[2,1-b]thiazole-2-carboxamide R₁ = 4-Fluorophenyl, R₂ = 3-CF₃Ph C₂₀H₁₃F₄N₃OS 419.4
6-(4-Fluorophenyl)-N-(2-methylpropyl)imidazo[2,1-b]thiazole-2-carboxamide R₁ = 4-Fluorophenyl, R₂ = isobutyl C₁₇H₁₈FN₃OS 352.4
6-(4-Nitrophenyl)imidazo[2,1-b]thiazole derivatives R₁ = 4-NO₂Ph Varies ~300–450
N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine R₁ = 4-SO₂MePh, R₂ = dimethylamine C₁₇H₁₈N₄O₂S 366.4

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The 4-trifluoromethyl (CF₃) group in the target compound enhances lipophilicity and metabolic stability compared to analogues with 3-CF₃ or alkyl chains .
  • Positional Effects : Substitution at the 4-position of the phenyl ring (vs. 3-position) optimizes steric and electronic interactions with target proteins, as seen in COX-2 inhibitors .
  • Bioisosteric Replacements : The carboxamide moiety is critical for hydrogen bonding; replacing it with amines (e.g., dimethylamine) retains activity but alters selectivity .

Key Findings :

  • COX-2 Inhibition : The introduction of a 4-(methylsulfonyl)phenyl group (IC₅₀ = 1.4 μM) significantly improves COX-2 affinity compared to fluorophenyl derivatives. Further substitution with a dimethylamine side chain (compound 6a) enhances potency (IC₅₀ = 0.08 μM) and selectivity (Index = 313.7) .
  • Anticancer Potential: Analogues with methoxy or halogenated aryl groups (e.g., 4-fluorophenyl) show moderate cytotoxicity in cancer cell lines, though mechanistic details are lacking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-fluorophenyl)-3-methyl-N-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide
Reactant of Route 2
Reactant of Route 2
6-(4-fluorophenyl)-3-methyl-N-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.